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Compound of Interest

Compound Name: 4-Butylphenylboronic acid

Cat. No.: B114703 Get Quote

A definitive guide to the ¹H and ¹³C NMR spectral characteristics of 4-butylphenylboronic
acid, with a comparative analysis against its ethyl and tert-butyl analogues. This guide provides

researchers, scientists, and drug development professionals with detailed experimental data,

protocols, and visual aids to facilitate the identification and characterization of these important

synthetic building blocks.

Introduction
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their

indispensable role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

The electronic and steric properties of substituents on the phenyl ring significantly influence

their reactivity and spectroscopic characteristics. This guide focuses on the detailed ¹H and ¹³C

Nuclear Magnetic Resonance (NMR) analysis of 4-butylphenylboronic acid. To provide a

comprehensive understanding of how alkyl chain variation impacts the NMR spectra, a direct

comparison is made with 4-ethylphenylboronic acid and 4-tert-butylphenylboronic acid. The

data presented herein offers a valuable resource for the unambiguous identification and purity

assessment of these compounds in a research and development setting.

Comparative ¹H NMR Data
The ¹H NMR spectra of the three 4-alkylphenylboronic acids in deuterated chloroform (CDCl₃)

exhibit distinct patterns in the aliphatic region, while the aromatic region shows more subtle
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differences. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Compound | Alkyl Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration |

Aromatic Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | B(OH)₂ |

Chemical Shift (δ, ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- |

:--- | :--- | :--- | :--- | :--- | | 4-Butylphenylboronic acid | -CH₂- (α) | 2.63 | t | 7.6 | 2H | H-2, H-6 |

7.75 | d | 7.9 | 2H | -OH | 4.95 | br s | 2H | | | -CH₂- (β) | 1.60 | p | 7.6 | 2H | H-3, H-5 | 7.23 | d |

7.9 | 2H | | | | | | | -CH₂- (γ) | 1.36 | sextet | 7.4 | 2H | | | | | | | | | | | | -CH₃ (δ) | 0.93 | t | 7.4 | 3H | |

| | | | | | | | | 4-Ethylphenylboronic acid | -CH₂- | 2.68 | q | 7.6 | 2H | H-2, H-6 | 7.76 | d | 8.0 | 2H |

-OH | 5.01 | br s | 2H | | | -CH₃ | 1.25 | t | 7.6 | 3H | H-3, H-5 | 7.25 | d | 8.0 | 2H | | | | | | 4-tert-

Butylphenylboronic acid | -C(CH₃)₃ | 1.38 | s | - | 9H | H-2, H-6 | 8.17 | d | 6.6 | 2H | -OH | - | - | -

| | | | | | | | H-3, H-5 | 7.48 | m | - | 2H | | | | |

Note: The chemical shift of the B(OH)₂ protons can be highly variable and may not always be

observed due to exchange with residual water in the solvent.

Comparative ¹³C NMR Data
The ¹³C NMR spectra provide clear differentiation between the three analogues, particularly in

the aliphatic carbon signals and the ipso-carbon of the aromatic ring.
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Compound Alkyl Carbons
Chemical Shift
(δ, ppm)

Aromatic
Carbons

Chemical Shift
(δ, ppm)

4-

Butylphenylboron

ic acid

-CH₂- (α) 35.6 C-1 (ipso) 146.5

-CH₂- (β) 33.5 C-2, C-6 135.5

-CH₂- (γ) 22.3 C-3, C-5 128.1

-CH₃ (δ) 13.9 C-4 (ipso-B) 131.0 (broad)

4-

Ethylphenylboron

ic acid

-CH₂- 29.0 C-1 (ipso) 147.2

-CH₃ 15.6 C-2, C-6 135.6

C-3, C-5 127.7

C-4 (ipso-B) 130.8 (broad)

4-tert-

Butylphenylboron

ic acid

-C(CH₃)₃ 34.8 C-1 (ipso) 154.0

-C(CH₃)₃ 31.3 C-2, C-6 135.2

C-3, C-5 125.1

C-4 (ipso-B) 130.5 (broad)

Note: The carbon atom attached to the boron (C-4) often appears as a broad signal due to

quadrupolar relaxation of the boron nucleus.

Experimental Protocols
Sample Preparation:

Approximately 10-20 mg of the phenylboronic acid sample was accurately weighed and

dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
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The solution was transferred to a 5 mm NMR tube.

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing

(0.00 ppm).

NMR Data Acquisition:

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second.

For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

All spectra were processed with a standard Fourier transform and baseline correction.

Visualizing Molecular Structure and NMR Workflow
The following diagrams illustrate the molecular structure of 4-butylphenylboronic acid and a

generalized workflow for its NMR analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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